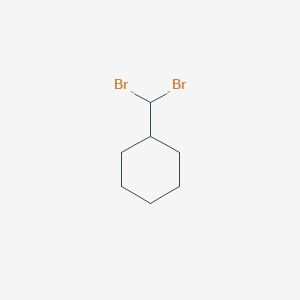![molecular formula C14H9NO3 B14123159 5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
5h-[1,3]Dioxolo[4,5-b]acridin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5h-[1,3]Dioxolo[4,5-b]acridin-10-one is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.3047 g/mol . This compound is also known by other names such as Melicopidine and Melicopidene . It is characterized by its unique structure, which includes a dioxolo ring fused to an acridinone core.
Métodos De Preparación
The synthesis of 5h-[1,3]Dioxolo[4,5-b]acridin-10-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10-one can be achieved through a series of steps involving methylation and cyclization reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5h-[1,3]Dioxolo[4,5-b]acridin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5h-[1,3]Dioxolo[4,5-b]acridin-10-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 5h-[1,3]Dioxolo[4,5-b]acridin-10-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
5h-[1,3]Dioxolo[4,5-b]acridin-10-one can be compared with similar compounds such as:
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 11-hydroxy-4-methoxy-5-methyl-: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-: Another structurally related compound with variations in its methoxy groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
5H-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C14H9NO3/c16-14-8-3-1-2-4-10(8)15-11-6-13-12(5-9(11)14)17-7-18-13/h1-6H,7H2,(H,15,16) |
Clave InChI |
IISARRDJDFHWRO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


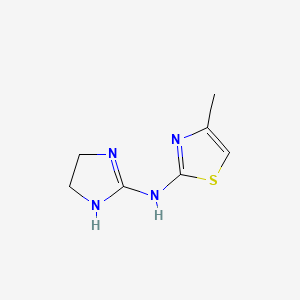
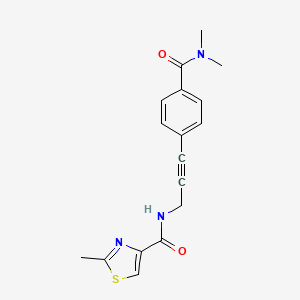
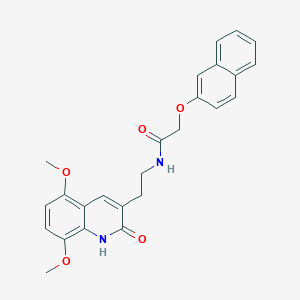


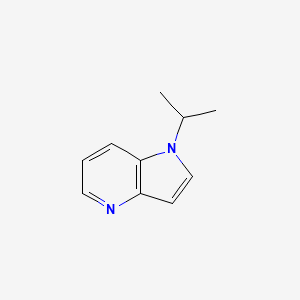
![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
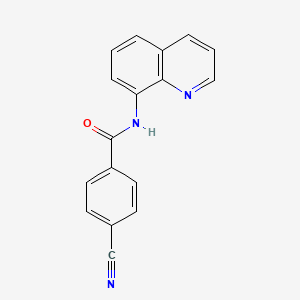
![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)
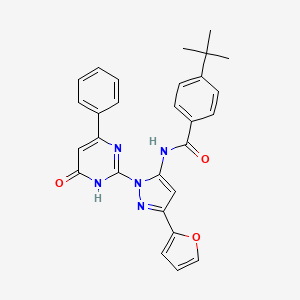

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
